N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide
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Overview
Description
N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide is a synthetic compound with a molecular formula of C15H19NO2 It is known for its unique structure, which includes a cyclopropyl group and a benzofuranyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide typically involves the reaction of a cyclopropylmethylamine derivative with a benzofuran derivative under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide involves its interaction with specific molecular targets, such as melatonin receptors. By binding to these receptors, the compound can modulate various physiological processes, including sleep-wake cycles and circadian rhythms . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling cascades and gene expression related to its target receptors .
Comparison with Similar Compounds
Similar Compounds
N-{[(1R)-2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide: This compound shares a similar structure but differs in the position of the benzofuran moiety.
Tasimelteon: Known for its role as a melatonin receptor agonist, it has a similar chemical structure and pharmacological profile.
Uniqueness
N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide stands out due to its specific stereochemistry and the presence of both cyclopropyl and benzofuranyl groups. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[[(1R,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13-/m0/s1 |
InChI Key |
PTOIAAWZLUQTIO-GWCFXTLKSA-N |
Isomeric SMILES |
CCC(=O)NC[C@@H]1C[C@@H]1C2=C3CCOC3=CC=C2 |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 |
Origin of Product |
United States |
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